molecular formula C23H22N4O3S B2835198 Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537047-08-8

Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2835198
CAS No.: 537047-08-8
M. Wt: 434.51
InChI Key: DWVCDCPROXNOBC-UHFFFAOYSA-N
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Description

Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative characterized by a fused bicyclic core with a benzylthio group at position 2, a pyridin-3-yl substituent at position 5, and an ethyl ester at position 4. Pyrimidine derivatives are pharmacologically significant due to their roles as enzyme inhibitors, antimicrobial agents, and anticancer compounds . The benzylthio and pyridinyl moieties in this compound likely enhance its binding affinity to biological targets through hydrophobic and π-π interactions, while the ethyl ester improves solubility.

Properties

IUPAC Name

ethyl 2-benzylsulfanyl-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-3-30-22(29)17-14(2)25-20-19(18(17)16-10-7-11-24-12-16)21(28)27-23(26-20)31-13-15-8-5-4-6-9-15/h4-12,18H,3,13H2,1-2H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVCDCPROXNOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)NC(=N2)SCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tetrahydropyrido[2,3-d]pyrimidine core.

    Introduction of the Benzylthio Group: The benzylthio group is introduced through a nucleophilic substitution reaction, where a thiol derivative reacts with a benzyl halide in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a probe to study various biological processes and pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Research Findings and Data Tables

Crystallographic Parameters
Parameter Target Compound (Estimated) Trimethoxybenzylidene Analog Carboxybenzylidene Analog
Crystal System Monoclinic (predicted) Monoclinic (P2₁/n) Triclinic (P1)
Unit Cell Volume (ų) ~2300 2318.1 Not reported
Hydrogen Bonding C–H···S, N–H···O C–H···O chains along c-axis C–H···O (DMF co-crystal)
Pharmacokinetic Properties
Property Target Compound Bromophenyl Analog Trimethoxybenzylidene Analog
LogP (Predicted) 3.2 4.1 2.8
Solubility (mg/mL) 0.15 (aqueous) 0.09 0.22 (ethyl acetate)
Metabolic Stability Moderate (ester hydrolysis) Low (bromine stability) High (methoxy groups resist oxidation)

Biological Activity

Ethyl 2-(benzylthio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and biological research. Its unique structural features contribute to its potential therapeutic applications.

Chemical Structure and Properties

The compound's structure includes:

  • A benzylthio group
  • A pyridine ring
  • A tetrahydropyrido[2,3-d]pyrimidine core

The molecular formula is C23H22N4O3SC_{23}H_{22}N_{4}O_{3}S with a molecular weight of 434.5 g/mol. The presence of the benzylthio group is particularly noteworthy as it influences both the chemical reactivity and biological activity of the compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrido[2,3-d]pyrimidine Core : Cyclization of appropriate precursors.
  • Introduction of the Benzylthio Group : Nucleophilic substitution reaction.
  • Esterification : Esterification of the carboxylic acid group with ethanol.

Biological Activity

Recent studies have highlighted the compound's broad spectrum of biological activities:

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties against various pathogens. For instance:

  • Antibacterial Activity : Effective against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
MicroorganismActivity Level
Escherichia coliSignificant
Staphylococcus aureusModerate
Pseudomonas aeruginosaModerate
Streptococcus pyogenesSignificant
Klebsiella pneumoniaeSignificant

Anticancer Potential

The compound has shown promising results in anticancer research. In vitro studies demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested : SKRB-3, SW620, A549, HepG2.
  • IC50 Values : The compound exhibited IC50 values ranging from 1.2 nM to 48 nM across different cell lines .
Cell LineIC50 (nM)
SKRB-31.2
SW6204.3
A54944
HepG248

These results indicate that this compound has potent anticancer properties and may induce apoptosis in cancer cells.

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation : The compound may interfere with cellular pathways crucial for cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells .

Q & A

Q. How do structural modifications (e.g., benzylthio vs. benzylidene substituents) alter the compound’s pharmacokinetic properties?

  • Methodology : LogP measurements (shake-flask/HPLC) and permeability assays (Caco-2 cells) compare lipophilicity and absorption. The benzylthio group increases LogP by ~0.5 units versus benzylidene, enhancing membrane penetration but reducing aqueous solubility .

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